molecular formula C12H11ClN2O2 B6149489 4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide CAS No. 1183542-75-7

4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide

Cat. No. B6149489
CAS RN: 1183542-75-7
M. Wt: 250.7
InChI Key:
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Description

“4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide” is a chemical compound with the molecular formula C12H11ClN2O2 . It contains a pyridine ring, which is a nitrogen-containing heterocycle, and a furan ring, which is an oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide” is characterized by the presence of a pyridine ring and a furan ring . The pyridine ring is a five-membered ring with one nitrogen atom, while the furan ring is a five-membered ring with one oxygen atom . The exact three-dimensional structure would require more specific data or computational modeling to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide” are not fully detailed in the retrieved data. The molecular weight of the compound is 250.68 .

Future Directions

The future directions for research on “4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide” could involve exploring its potential biological activities, given the known activities of structurally similar compounds . Additionally, research could focus on developing efficient synthesis methods and studying its reactivity in various chemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide involves the reaction of 4-chloro-2-aminopyridine with furan-2-ylacetic acid followed by conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "4-chloro-2-aminopyridine", "furan-2-ylacetic acid", "thionyl chloride", "triethylamine", "acetic anhydride", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 4-chloro-2-aminopyridine is reacted with furan-2-ylacetic acid in the presence of thionyl chloride and triethylamine to form 4-chloro-N-(2-furylmethyl)pyridin-2-amine.", "Step 2: The intermediate from step 1 is then reacted with acetic anhydride and triethylamine to form 4-chloro-N-(2-furylmethyl)pyridin-2-yl acetamide.", "Step 3: The product from step 2 is then treated with sodium hydroxide to form 4-chloro-N-(2-furylmethyl)pyridin-2-ylacetic acid.", "Step 4: The acid from step 3 is then reacted with acetic anhydride and triethylamine to form 4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide.", "Step 5: The final product is purified by recrystallization from ethanol and water." ] }

CAS RN

1183542-75-7

Product Name

4-chloro-N-[2-(furan-2-yl)ethyl]pyridine-2-carboxamide

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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